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tDHU, acid

PROTAC Targeted Protein Degradation BRD4 Degrader

PROTAC development requires empirical optimization of E3 ligase ligands, as non-interchangeable modules dramatically alter degradation potency. tDHU acid (CAS 2377643-37-1) is a dihydropyrimidine-based cereblon ligand with a benzoic acid handle for amide coupling. - Baseline CRBN affinity: IC50 = 1.94 μM (permeabilized cells) - Enables systematic linker SAR studies - Validated for high-throughput library synthesis with average yields comparable to other CRBN ligands

Molecular Formula C12H12N2O4
Molecular Weight 248.23 g/mol
CAS No. 2377643-37-1
Cat. No. B15541008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NametDHU, acid
CAS2377643-37-1
Molecular FormulaC12H12N2O4
Molecular Weight248.23 g/mol
Structural Identifiers
InChIInChI=1S/C12H12N2O4/c1-7-2-3-8(11(16)17)6-9(7)14-5-4-10(15)13-12(14)18/h2-3,6H,4-5H2,1H3,(H,16,17)(H,13,15,18)
InChIKeyNXRZIUASGSMTJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tDHU Acid: Cereblon Ligand for PROTAC Development


tDHU, acid (CAS 2377643-37-1) is a functionalized cereblon (CRBN) ligand from the dihydropyrimidine class, designed as a building block for Proteolysis Targeting Chimeras (PROTACs) . Its structure comprises an E3 ligase ligand core and a benzoic acid functional handle, enabling ready conjugation to a linker and a target protein ligand . As a cereblon ligand, it is part of a broad class of compounds that recruit the CRBN E3 ubiquitin ligase complex to induce targeted protein degradation [1].

tDHU Acid vs. Other CRBN Ligands


Within the cereblon ligand class, subtle structural variations can lead to dramatic differences in the performance of the resulting PROTAC molecule, particularly regarding degradation potency and target engagement [1]. A direct comparison demonstrates that simply swapping a tDHU-derived PROTAC with a structurally similar analog based on O-Pom (pomalidomide) can alter the half-maximal degradation concentration (DC50) by over 300-fold [2]. This highlights that E3 ligase ligands are not interchangeable modules; their specific chemical and physical properties directly influence ternary complex formation, linker compatibility, and ultimately, the degradation profile of the final PROTAC [2].

tDHU Acid vs. Key Analogs


BRD4 Degradation Potency: tDHU vs. O-Pom

In a direct, matched-pair analysis of PROTACs targeting BRD4, the compound based on the tDHU cereblon ligand (12b) exhibited a DC50 of 7100 nM. This was over 300-fold less potent than the PROTAC using the O-Pom cereblon ligand (12a), which had a DC50 of 23 nM [1]. This comparison was made using an identical linker and target ligand (JQ1), isolating the contribution of the E3 ligase recruiter [1].

PROTAC Targeted Protein Degradation BRD4 Degrader

CRBN Target Engagement: tDHU vs. O-Pom

In a cell-based assay measuring CRBN target engagement in permeabilized HEK293 cells, the tDHU acid monomer (tDHU-CO2H) displayed an IC50 of 1.94 μM [1]. Under the same conditions, the O-Pom acid monomer (O-Pom-CO2H) showed a 2.3-fold higher potency with an IC50 of 0.83 μM [1]. Neither compound showed significant activity in a live-cell CRBN engagement assay [1].

Cereblon E3 Ligase Target Engagement

PROTAC Linker SAR: tDHU vs. O-Pom

A matched-pair analysis revealed that linker modifications can have opposite effects depending on whether the E3 ligase ligand is tDHU or O-Pom [1]. For a shorter, more rigid linker (compound 14), the O-Pom analog (14a) showed improved CRBN engagement and degradation compared to a flexible linker. In contrast, the tDHU analog (14b) with the same rigid linker was essentially inactive in BRD4 degradation and showed only micromolar CRBN target engagement [1].

PROTAC Linkerology Structure-Activity Relationship

Purity and Synthetic Reproducibility

tDHU, acid is a commercially available research reagent with a guaranteed purity of ≥95% as determined by HPLC . This high level of purity is essential for reproducible results in PROTAC synthesis and biological assays. In a high-throughput D2B PROTAC synthesis study, a library of PROTACs based on tDHU was synthesized with an average yield of 27%, which was comparable to the 32% yield for a parallel library based on O-Pom [1].

PROTAC Chemical Synthesis Building Block

Cytotoxicity: Building Block vs. PROTAC

In HEK293 cells, the tDHU acid monomer (tDHU-CO2H) exhibited no measurable cytotoxicity up to the highest tested concentration of 50 μM (EC50 > 50 μM) [1]. This inactivity profile is consistent with the lack of a target ligand and is expected for a PROTAC building block. This is in stark contrast to the potent and functional degrader dBET1, which showed 25.16% inhibition of cell viability at a 10 μM concentration [1].

Cytotoxicity Cell Viability Safety Pharmacology

tDHU Acid: Key Application Scenarios


PROTAC Linker Optimization with a Unique E3 Ligand

Given the documented linker-dependent SAR of tDHU (Section 3, Evidence 3), this building block is ideally suited for systematic linker optimization campaigns. Its unique performance profile compared to O-Pom-based ligands makes it a valuable tool for probing how linker length, polarity, and rigidity influence degradation potency and selectivity when using a dihydropyrimidine-based cereblon recruiter [1].

PROTAC Libraries for High-Throughput Screening

The validated synthetic robustness of tDHU acid in library formats, with average yields comparable to other cereblon ligands (Section 3, Evidence 4), positions it as a reliable building block for generating diverse PROTAC libraries. Its carboxylic acid handle enables straightforward amide coupling chemistry, facilitating high-throughput parallel synthesis and rapid empirical screening of degrader candidates [1].

Degrader Potency Benchmarking

The quantitative data on baseline CRBN target engagement for the tDHU acid monomer (IC50 = 1.94 μM in permeabilized cells, Section 3, Evidence 2) provides a valuable reference point. Researchers can use this data to benchmark the contribution of their novel linkers and target ligands by comparing the potency of their full PROTAC against this established baseline affinity for the E3 ligase component [1].

Degradation Kinetics and Ternary Complex Dynamics

The >300-fold difference in degradation potency observed between tDHU-based and O-Pom-based PROTACs with identical linkers (Section 3, Evidence 1) highlights the profound impact of the E3 ligase ligand on ternary complex formation and degradation efficiency. tDHU serves as a critical tool compound for comparative mechanistic studies aimed at understanding the structural and kinetic determinants of successful targeted protein degradation [1].

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